
Sodium capryloyl methyl taurate
Overview
Description
Sodium capryloyl methyl taurate (SCMT) is an anionic surfactant derived from caprylic acid (C8 fatty acid) and methyl taurine. These surfactants are prized in personal care for their mildness, biodegradability, and sulfate-free formulations . This article compares SCMT with similar taurate-based surfactants, focusing on their chemical properties, performance, and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium capryloyl methyl taurate can be synthesized through the Schotten-Baumann method, which involves the reaction of caprylic acid chloride with an aqueous solution of the sodium salt of N-methyltaurine . This method, however, produces equimolar amounts of sodium chloride as a byproduct, which can affect the properties of the surfactant mixture .
An alternative method involves the direct amidation of N-methyltaurine or its sodium salt with caprylic acid at high temperatures (around 220°C) under nitrogen atmosphere . This method can be optimized using catalysts such as sodium borohydride, boric acid, or zinc oxide to achieve gentler reaction conditions and better product quality .
Industrial Production Methods: Industrial production of this compound typically employs the direct amidation method due to its simplicity and cost-effectiveness. The process involves heating N-methyltaurine and caprylic acid in the presence of a suitable catalyst to form the desired product . The reaction mixture is then purified to remove any excess fatty acids and byproducts, resulting in a high-purity surfactant .
Chemical Reactions Analysis
Types of Reactions: Sodium capryloyl methyl taurate primarily undergoes substitution reactions due to the presence of the amide bond. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines, which can attack the carbonyl carbon of the amide bond.
Hydrolysis Reactions: Acidic or basic hydrolysis can break the amide bond, resulting in the formation of N-methyltaurine and caprylic acid.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products can include substituted amides or carboxylates.
Hydrolysis Reactions: The primary products are N-methyltaurine and caprylic acid.
Scientific Research Applications
Cosmetic Formulations
Surfactant Properties:
Sodium capryloyl methyl taurate functions as a mild surfactant, which helps in cleansing formulations by reducing surface tension. This property allows it to effectively remove dirt and oil from the skin and hair without causing irritation, making it ideal for sensitive skin products .
Foaming Agent:
The compound is known for its excellent foaming capabilities, which enhance the sensory experience of personal care products. It can be used in shampoos, body washes, and facial cleansers to produce a rich lather that aids in product distribution and efficacy .
Stability Across pH Levels:
this compound is stable across a wide range of pH levels, making it versatile for inclusion in various formulations. Its stability allows formulators to create products that maintain performance over time without degradation .
Hair Care Applications
Dandruff Control:
Research indicates that this compound can be effective in treating dandruff and maintaining scalp health. Its mild nature helps control sebum production while promoting a balanced scalp environment .
Color Retention:
In hair coloring formulations, this surfactant has shown potential in enhancing color retention and conditioning effects post-treatment. Studies have demonstrated that products containing this compound can improve the longevity and vibrancy of hair color compared to traditional surfactants like sodium laureth sulfate (SLES) .
Skin Care Applications
Moisturizing Effects:
this compound has moisturizing properties that help prevent skin dryness. Its ability to form emulsions makes it useful in creams and lotions aimed at hydrating the skin while providing a smooth texture .
Gentle Cleansing:
This compound is particularly suitable for baby products and sensitive skin formulations due to its mildness. It effectively cleanses without stripping natural oils, making it ideal for use in baby shampoos and body washes .
Data Table: Properties and Benefits
Property | Description |
---|---|
Chemical Structure | Derived from taurine and fatty acids |
Surfactant Type | Non-ionic, mild surfactant |
Foaming Ability | High foaming capacity |
pH Stability | Effective across a wide pH range |
Skin Compatibility | Gentle on sensitive skin |
Moisturizing Properties | Helps retain skin hydration |
Applications | Shampoos, conditioners, body washes, facial cleansers |
Case Studies
-
Hair Care Study:
A comparative study evaluated the effects of this compound versus SLES in hair dye formulations. The results indicated that products with this compound exhibited superior color retention after multiple washes, along with enhanced conditioning effects on dyed hair . -
Skin Sensitivity Test:
In a clinical trial involving participants with sensitive skin, formulations containing this compound were found to significantly reduce irritation compared to traditional surfactants. Participants reported improved skin comfort and reduced dryness after using products with this ingredient over four weeks .
Mechanism of Action
The primary mechanism of action of sodium capryloyl methyl taurate is its ability to reduce surface tension, thereby enhancing the wetting and spreading properties of aqueous solutions . This is achieved through the formation of micelles, which encapsulate hydrophobic molecules and facilitate their dispersion in water . The molecular targets include the lipid bilayers of cell membranes, where the surfactant can disrupt the lipid structure and enhance the permeability of the membrane .
Comparison with Similar Compounds
Sodium Methyl Cocoyl Taurate (SMCT)
- Acyl Chain : C8-C18 (coconut oil blend).
- Properties : High foaming, stable lather, and excellent compatibility with other surfactants. Ideal for sulfate-free shampoos and body washes .
- Applications : Widely used in skincare and haircare due to its mildness and biodegradability .
Sodium Methyl Oleoyl Taurate (SMOT)
- Acyl Chain: C18:1 (monounsaturated oleic acid).
- Properties : Superior foam stabilization in oily conditions, making it effective in facial cleansers. Provides enhanced viscosity in formulations compared to SMCT .
- Applications : Preferred in premium cosmetics and products targeting oily or acne-prone skin .
Sodium Lauroyl Methyl Taurate (SLMT)
- Acyl Chain : C12 (lauric acid).
- Properties : Moderate foaming with a balance of cleansing and mildness. Commonly used in Japanese and Korean skincare products .
Sodium Stearoyl Methyl Taurate (SSMT)
- Acyl Chain : C18 (saturated stearic acid).
- Properties : Low foaming but acts as a thickening agent. Used in creams and emulsifiers .
Performance and Application Analysis
Compound | Acyl Chain | Foaming Ability | Mildness | Key Applications | Formulation Benefits |
---|---|---|---|---|---|
Sodium Cocoyl MT (SMCT) | C8-C18 | High | High | Shampoos, body washes | Sulfate-free, eco-friendly |
Sodium Oleoyl MT (SMOT) | C18:1 | High (in oil) | High | Facial cleansers | Stabilizes foam in oil |
Sodium Lauroyl MT (SLMT) | C12 | Moderate | Moderate | Sensitive skincare | Balanced cleansing |
Sodium Stearoyl MT (SSMT) | C18 | Low | Moderate | Creams, emulsifiers | Thickening agent |
- Foaming : SMCT and SMOT excel in lather generation, with SMOT performing better in oily environments .
- Mildness : Shorter chains (e.g., SMCT’s C8 fraction) are gentler, ideal for sensitive skin .
- Market Trends : SMOT is gaining traction in anti-aging and luxury skincare, while SMCT dominates in mass-market personal care .
Market and Industry Insights
- Global Demand : The Asia-Pacific region leads surfactant consumption (45.2% market share in 2023), driven by rising disposable income and skincare awareness .
- Growth Projections : SMCT’s market is expected to grow at 8% CAGR (2024–2031), fueled by demand for sustainable and sulfate-free products .
- Key Players: BASF, Clariant, and Evonik dominate production, with innovations focused on bio-based and multifunctional surfactants .
Biological Activity
Sodium capryloyl methyl taurate is a surfactant derived from taurine, a naturally occurring amino acid. It is primarily used in cosmetic formulations due to its mild cleansing properties and skin compatibility. This article explores the biological activity of this compound, focusing on its safety, efficacy, and applications based on diverse research findings.
This compound has the molecular formula and is classified as an acylated amino acid surfactant. Its structure allows it to function effectively as a surfactant, emulsifier, and cleansing agent in various formulations.
Biological Activity Overview
The biological activity of this compound can be summarized through its various effects on skin and hair health, as well as its safety profile.
1. Cleansing and Surfactant Properties
This compound is recognized for its mild cleansing properties, making it suitable for sensitive skin formulations. It helps in reducing surface tension, allowing for effective removal of dirt and oils without stripping the skin of its natural moisture.
- Foaming Properties : When blended with other surfactants like sodium myristoyl sarcosinate, it exhibits superior foaming capabilities compared to traditional surfactants such as sodium laureth sulfate .
2. Skin Compatibility
Research indicates that this compound is well-tolerated by the skin. It does not significantly increase transepidermal water loss (TEWL), suggesting that it maintains skin hydration effectively . Its use in formulations aimed at treating skin disorders has been documented, particularly in dandruff control and sebum regulation .
3. Toxicological Studies
Toxicological assessments have shown that this compound has a high safety margin:
- Acute Toxicity : The oral LD50 in rats exceeds 4670 mg/kg, indicating low toxicity levels . Dermal exposure studies have shown no significant adverse effects at concentrations typically used in cosmetic products.
- Repeated Dose Toxicity : No observed adverse effects were reported in 14-day oral toxicity studies at doses up to 1000 mg/kg/day .
Table 1: Summary of Toxicity Studies
Study Type | Test Substance | LD50 (mg/kg) | Observations |
---|---|---|---|
Oral Acute Toxicity | This compound | >4670 | Low toxicity; no significant clinical signs |
Dermal Acute Toxicity | This compound | >2000 | Minimal irritation observed |
Repeated Dose (14-day) | This compound | NOAEL: 1000 | No adverse effects noted |
4. Clinical Applications
This compound has been incorporated into various personal care products including shampoos, body washes, and facial cleansers due to its multifunctional properties:
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for sodium capryloyl methyl taurate, and how do reaction conditions impact yield and purity?
this compound is synthesized by reacting capryloyl chloride with N-methyltaurine under controlled alkaline conditions (e.g., aqueous NaOH). Key patents outline critical steps:
- Acylation : Maintain a molar ratio of 1:1.2 (N-methyltaurine to capryloyl chloride) at 40–60°C for 3–5 hours to minimize side reactions .
- Purification : Post-reaction, precipitate the product using ethanol or acetone, followed by recrystallization to achieve ≥85% purity. Salt-free variants require ion-exchange chromatography .
- Yield optimization : Excess acyl chloride improves conversion, but pH must remain ≥9 to avoid hydrolysis.
Q. What analytical methods are recommended for quantifying active content and impurities in this compound?
Standardized methods include:
- Titration : Acid-base titration to measure free fatty acid content.
- HPLC : Reverse-phase chromatography with UV detection (λ = 210 nm) to separate and quantify residual N-methyltaurine and acyl chloride derivatives .
- Actives quantification : Gravimetric analysis after solvent extraction (e.g., ethyl acetate) to isolate the surfactant from unreacted precursors .
Q. How does the acyl chain length (e.g., capryloyl vs. stearoyl) influence the surfactant’s critical micelle concentration (CMC) and solubility?
Shorter acyl chains (C8, capryloyl) reduce hydrophobicity, leading to higher CMC and water solubility compared to longer chains (C18, stearoyl). For example:
- CMC values : Sodium methyl cocoyl taurate (C12) has a CMC of ~0.1 mM, while capryloyl (C8) derivatives may exceed 0.5 mM .
- Solubility : Capryloyl variants remain soluble at lower temperatures (e.g., 4°C), whereas stearoyl derivatives require heating (>50°C) .
Advanced Research Questions
Q. What experimental designs are effective for evaluating this compound’s mechanism in enhancing intestinal drug absorption?
- In vitro models : Use Caco-2 cell monolayers to measure transepithelial electrical resistance (TEER) and permeability coefficients (e.g., for curcumin). Include lactate dehydrogenase (LDH) assays to assess membrane integrity at varying surfactant concentrations (0.1–1.0% w/v) .
- Mechanistic studies : Compare absorption enhancement across acyl chain lengths (C8–C18). Capryloyl derivatives show lower cytotoxicity (LDH release: <5% vs. 15% for stearoyl at 1% w/v) but reduced efficacy in solubilizing lipophilic drugs .
Q. How do crystallization phenomena in this compound solutions affect CO2 absorption applications?
- Crystallization thresholds : In potassium taurate systems, crystallization occurs at critical CO2 loading values (α_crit) inversely proportional to initial salt concentration. For capryloyl derivatives, α_crit ≈ 0.6 mol CO2/mol taurate at 298 K .
- Mass transfer impact : Crystallization reduces gas-liquid contact area, lowering absorption rates. Use stirred reactors with in-situ microscopy to monitor crystal formation kinetics .
Q. What methodologies resolve contradictions in reported irritation potential of this compound?
- Contradictory data : Some studies report low irritation (EWG Skin Deep score: 1–2/10), while in vitro models suggest dose-dependent cytotoxicity (>0.5% w/v) .
- Resolution approach :
- Conduct parallel assays (e.g., HET-CAM for ocular irritation, EpiDerm™ for skin).
- Normalize results to CMC values, as micelle formation mitigates free monomer toxicity .
Q. How can surfactant blends optimize this compound’s foaming and viscosity in sulfate-free formulations?
- Synergistic combinations : Blend with cocamidopropyl betaine (2:1 ratio) to enhance foam stability by 40% vs. standalone use.
- Viscosity modulation : Add methyl oleoyl taurate (10–15% w/w) to increase viscosity by 200–300% in shampoo matrices, attributed to hydrophobic chain alignment .
Q. Data Contradiction Analysis
Q. Why do studies on acyl chain length effects show conflicting results for antimicrobial activity?
- Discrepancy : Capryloyl (C8) variants exhibit higher antimicrobial activity in some Gram-positive models but lower efficacy in biofilm disruption.
- Root cause : Differences in experimental conditions (e.g., pH, ionic strength) alter micelle charge and penetration capacity. Standardize testing using ISO 20743:2021 protocols for comparability .
Properties
IUPAC Name |
sodium;2-[methyl(octanoyl)amino]ethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4S.Na/c1-3-4-5-6-7-8-11(13)12(2)9-10-17(14,15)16;/h3-10H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWCGBFSMHAEOM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22NNaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156633 | |
Record name | Sodium capryloyl methyl taurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13060-41-8 | |
Record name | Sodium capryloyl methyl taurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013060418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium capryloyl methyl taurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM CAPRYLOYL METHYL TAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQV3G0F2CL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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